molecular formula C19H17N5O2S B14099166 3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}-N-[(pyridin-2-yl)methyl]propanamide

3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}-N-[(pyridin-2-yl)methyl]propanamide

Cat. No.: B14099166
M. Wt: 379.4 g/mol
InChI Key: NJZVKTNDSWDZAU-UHFFFAOYSA-N
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Description

3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}-N-[(pyridin-2-yl)methyl]propanamide is a complex organic compound that belongs to the class of imidazoquinazoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring an imidazoquinazoline core with a sulfanylidene group and a pyridinylmethyl substituent, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}-N-[(pyridin-2-yl)methyl]propanamide typically involves multi-step organic reactions. The starting materials often include quinazoline derivatives and imidazole precursors. The key steps in the synthesis may involve:

    Formation of the Imidazoquinazoline Core: This can be achieved through cyclization reactions involving quinazoline and imidazole derivatives under acidic or basic conditions.

    Introduction of the Sulfanylidene Group: This step may involve the use of sulfur-containing reagents such as thiourea or sulfur chloride in the presence of a base.

    Attachment of the Pyridinylmethyl Group: This can be done through nucleophilic substitution reactions using pyridine derivatives and appropriate leaving groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}-N-[(pyridin-2-yl)methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the imidazoquinazoline core can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}-N-[(pyridin-2-yl)methyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of 3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}-N-[(pyridin-2-yl)methyl]propanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}propanoic acid: Similar core structure but lacks the pyridinylmethyl group.

    Imidazoquinazoline Derivatives: Various derivatives with different substituents on the imidazoquinazoline core.

Uniqueness

The presence of the pyridinylmethyl group in 3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}-N-[(pyridin-2-yl)methyl]propanamide distinguishes it from other similar compounds. This group can enhance the compound’s binding affinity to certain targets and improve its pharmacokinetic properties, making it a unique and valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H17N5O2S

Molecular Weight

379.4 g/mol

IUPAC Name

3-(3-oxo-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-(pyridin-2-ylmethyl)propanamide

InChI

InChI=1S/C19H17N5O2S/c25-16(21-11-12-5-3-4-10-20-12)9-8-15-18(26)24-17(22-15)13-6-1-2-7-14(13)23-19(24)27/h1-7,10,15,22H,8-9,11H2,(H,21,25)

InChI Key

NJZVKTNDSWDZAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)CCC2C(=O)N3C(=C4C=CC=CC4=NC3=S)N2

Origin of Product

United States

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